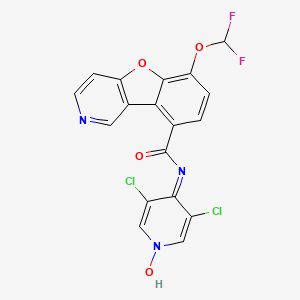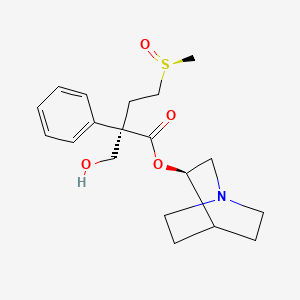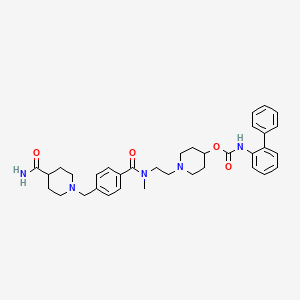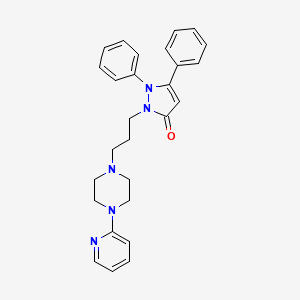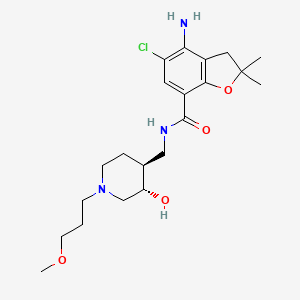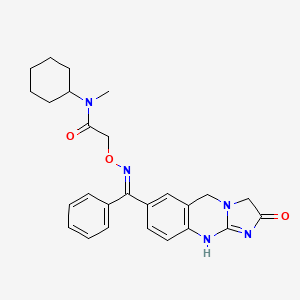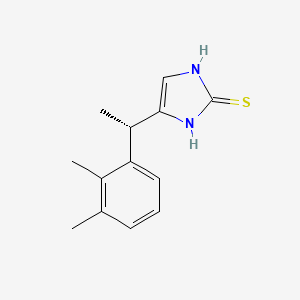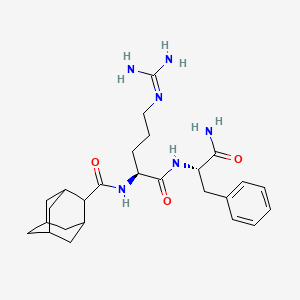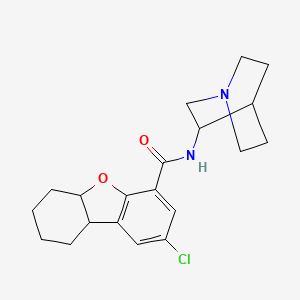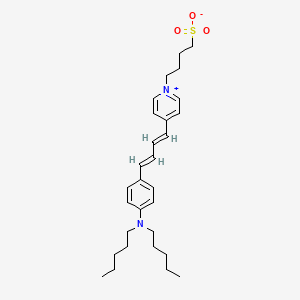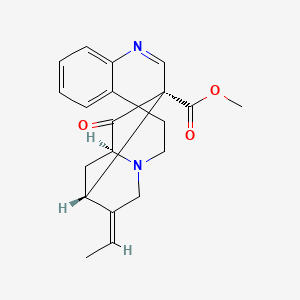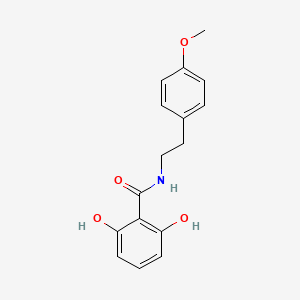
Riparin
Vue d'ensemble
Description
Riparin is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol. This compound is known for its presence in various natural sources and its potential biological activities, including antidepressant and anxiolytic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Riparin typically involves the reaction of 2,6-dihydroxybenzoic acid with 2-(4-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Riparin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Riparin involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter levels in the brain, leading to its antidepressant and anxiolytic effects. The compound may also interact with various receptors and enzymes, influencing cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxybenzoic acid: Shares the dihydroxybenzene core but lacks the methoxyphenyl ethyl group.
4-Methoxyphenyl ethylamine: Contains the methoxyphenyl ethyl group but lacks the dihydroxybenzene core.
Uniqueness
Riparin is unique due to its combined structural features, which contribute to its distinct biological activities. The presence of both dihydroxybenzene and methoxyphenyl ethyl groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
112356-54-4 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20) |
Clé InChI |
UNMMJIGEEXRNET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
112356-54-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
O-methyl-N-(2,6-dihydroxybenzoyl)tyramine riparin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



